Cas no 921995-67-7 (N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

N-(furan-2-yl)methyl-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a specialized sulfonamide-thiazole hybrid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a furanmethyl moiety with a thiazole core functionalized by a 4-methoxybenzenesulfonamide group, offering unique electronic and steric properties. This compound may exhibit enhanced binding affinity in biological systems due to its sulfonamide pharmacophore, which is known for interactions with enzymes and receptors. The presence of the methoxy group further modulates solubility and pharmacokinetic properties. Its synthetic versatility makes it a valuable intermediate for developing novel therapeutics, particularly in targeting inflammatory or infectious pathways. Careful handling is advised due to its reactive functional groups.
N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide structure
921995-67-7 structure
Product Name:N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide
CAS No:921995-67-7
MF:C17H17N3O5S2
MW:407.463981389999
CID:6370033
PubChem ID:18571995
Update Time:2025-05-20

N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide
    • N-(furan-2-ylmethyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
    • 4-Thiazoleacetamide, N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)sulfonyl]amino]-
    • AKOS004938199
    • EiM07-29591
    • 921995-67-7
    • AKOS005573437
    • N-(furan-2-ylmethyl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide
    • N-(furan-2-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
    • F2322-0669
    • N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
    • Inchi: 1S/C17H17N3O5S2/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
    • InChI Key: OLIVVWSGKJSUOX-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NCC2=CC=CO2)=O)N=C1NS(C1=CC=C(OC)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 407.06096300g/mol
  • Monoisotopic Mass: 407.06096300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 147Ų

N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide Pricemore >>

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N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide Related Literature

Additional information on N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide

N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS No. 921995-67-7)

The compound N-(furan-2-yl)methyl-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide (CAS No. 921995-67-7) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials. This compound is characterized by its unique structure, which combines a thiazole ring system with a furan moiety and a sulfonamide group. The presence of these functional groups makes it a versatile molecule capable of participating in various chemical reactions and exhibiting diverse biological activities.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and ability to form hydrogen bonds. In the case of N-(furan-2-yl)methyl group attached to the thiazole ring, the molecule exhibits enhanced solubility and bioavailability, making it an attractive candidate for therapeutic applications. Additionally, the sulfonamide group (4-methoxybenzenesulfonamido) contributes to the molecule's ability to act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the thiazole ring through condensation reactions, followed by functionalization with the furan and sulfonamide groups. Researchers have explored various synthetic strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These advancements have not only improved the efficiency of synthesis but also reduced environmental impact, aligning with current green chemistry principles.

In terms of applications, N-(furan-2-yl)methyl derivatives have shown promise in anticancer research. Studies conducted in vitro have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways. Furthermore, its ability to modulate immune responses makes it a potential candidate for immunotherapy. Preclinical trials are currently underway to evaluate its efficacy and safety profile for use in human subjects.

Beyond pharmaceutical applications, this compound has also been investigated for its potential in materials science. The thiazole moiety imparts thermal stability and mechanical strength to polymers, making it suitable for high-performance applications such as aerospace materials and electronic devices. Researchers are exploring methods to incorporate this compound into polymer matrices to enhance their properties without compromising flexibility.

The discovery and development of N-(furan-2-yl)methyl-based compounds represent a significant advancement in chemical science. By leveraging cutting-edge research techniques and interdisciplinary collaboration, scientists are unlocking new possibilities for this versatile molecule across multiple industries. As ongoing studies continue to uncover its full potential, it is anticipated that this compound will play a pivotal role in shaping future innovations in medicine and materials technology.

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